

An In-Depth Technical Guide to Methyl 5-amino-1H-indole-3-carboxylate

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Compound of Interest

Compound Name: Methyl 5-amino-1H-indole-3-carboxylate

Cat. No.: B1419770

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This guide provides a comprehensive technical overview of **Methyl 5-amino-1H-indole-3-carboxylate**, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, characterization, and applications, with a focus on its emerging role in the development of targeted protein degraders.

Core Compound Identification and Properties

Methyl 5-amino-1H-indole-3-carboxylate is a bifunctional indole derivative featuring a nucleophilic amino group at the C5 position and an ester at the C3 position. These functionalities make it a versatile intermediate for constructing more complex molecular architectures.

CAS Number: 686747-19-3[1][2]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. While some experimental values are not widely reported in the literature, predicted values and data from closely related analogs provide a reliable profile for laboratory use.

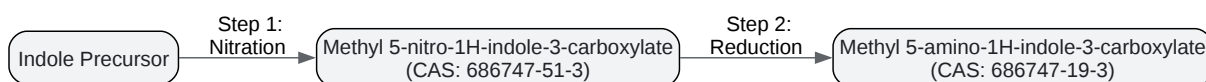
Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂	[1][2]
Molecular Weight	190.20 g/mol	[1][2]
Appearance	Solid (predicted)	General knowledge
Melting Point	Not reported	
Boiling Point	424.2 ± 25.0 °C (Predicted for nitro analog)	[3]
Density	1.452 ± 0.06 g/cm ³ (Predicted for nitro analog)	[3]
pKa	13.67 ± 0.30 (Predicted for nitro analog)	[3]
Solubility	Soluble in DMSO, DMF, and Methanol (inferred from reaction conditions)	

Synthesis and Purification

The most established and logical synthetic route to **Methyl 5-amino-1H-indole-3-carboxylate** involves a two-step process starting from a suitable indole precursor. The core strategy is the introduction of a nitro group at the C5 position, followed by its reduction to the corresponding amine. This approach is favored due to the high efficiency and selectivity of both the nitration and reduction steps.

Overall Synthetic Workflow

The synthesis can be visualized as a two-stage process: the initial formation of the nitro-indole precursor, followed by its conversion to the target amino-indole.



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Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of Methyl 5-nitro-1H-indole-3-carboxylate (Precursor)

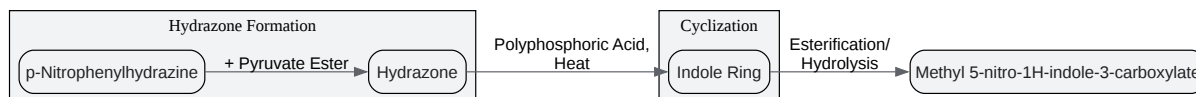
Causality: The synthesis of the nitro-substituted indole is a critical first step. Classical indole syntheses, such as the Fischer or Japp-Klingemann reactions, are well-suited for this purpose. The Fischer indole synthesis, which involves the acid-catalyzed cyclization of a phenylhydrazone, is a robust method for creating the indole core with the nitro group already in place.^{[4][5]}

Protocol: Fischer Indole Synthesis

This protocol is adapted from established methods for synthesizing substituted nitroindoles.^[6]

- Hydrazone Formation:
 - Dissolve p-nitrophenylhydrazine hydrochloride in an aqueous or alcoholic solvent.
 - Add an equimolar amount of a pyruvate ester (e.g., ethyl pyruvate).
 - Stir the mixture at a temperature ranging from 20 °C to 60 °C for 20-60 minutes to form the corresponding hydrazone precipitate.
 - Isolate the intermediate hydrazone by filtration.
- Cyclization (Indolization):
 - Suspend the dried hydrazone in a high-boiling, non-polar solvent such as benzene or toluene.
 - Add a strong acid catalyst, such as polyphosphoric acid (PPA), to the mixture.
 - Heat the reaction to 85-115 °C for 20-60 minutes. The acid catalyzes a^{[7][7]}-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.^[4]

- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up and Purification:
 - Cool the reaction mixture and carefully quench by pouring it over ice water.
 - Extract the product into an organic solvent like ethyl acetate.
 - Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - The crude product, Methyl 5-nitro-1H-indole-3-carboxylate, can be purified by recrystallization from a suitable solvent like methanol or ethanol. The precursor is often obtained as a yellow solid with a melting point in the range of 282-284 °C.[3]



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Caption: Fischer indole synthesis workflow for the nitro-precursor.

Step 2: Synthesis of Methyl 5-amino-1H-indole-3-carboxylate

Causality: The reduction of an aromatic nitro group to an amine is a fundamental and highly efficient transformation in organic synthesis. Catalytic transfer hydrogenation is the method of choice as it proceeds under mild conditions, offers high chemoselectivity (leaving the ester and indole ring intact), and generates minimal waste, with byproducts being easily removable.

Protocol: Catalytic Hydrogenation

- Reaction Setup:
 - In a flask suitable for hydrogenation, dissolve Methyl 5-nitro-1H-indole-3-carboxylate in a polar solvent such as methanol, ethanol, or ethyl acetate.
 - Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
 - Introduce a hydrogen source. This can be gaseous hydrogen (H₂) from a balloon or a hydrogenation apparatus, or a transfer hydrogenation reagent like ammonium formate.
- Hydrogenation:
 - If using H₂, purge the reaction vessel with hydrogen and maintain a positive pressure (e.g., balloon pressure).
 - If using ammonium formate, add it in excess (3-5 equivalents) to the reaction mixture.
 - Stir the reaction vigorously at room temperature. The palladium catalyst facilitates the reduction of the nitro group.
 - Monitor the reaction progress by TLC until the starting material is fully consumed.
- Work-up and Purification:
 - Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.
 - Rinse the Celite pad with the reaction solvent.
 - Concentrate the filtrate under reduced pressure to yield the crude product.
 - Purify the resulting solid by flash column chromatography on silica gel or by recrystallization to obtain **Methyl 5-amino-1H-indole-3-carboxylate**.

Spectral Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. Below are the expected NMR chemical shifts, based on data from analogous

structures.

¹H NMR Spectroscopy

The proton NMR spectrum provides key information about the aromatic and substituent protons. The spectrum is typically recorded in a solvent like DMSO-d₆.

- Indole NH (~11.0-12.0 ppm): A broad singlet characteristic of the indole N-H proton.
- Aromatic Protons (6.5-8.0 ppm): The protons on the indole ring will appear in this region. The C2 proton often appears as a singlet or a narrow triplet around 8.1 ppm. The protons on the benzene ring (H4, H6, H7) will show characteristic splitting patterns based on their coupling.
- Ester Methyl Group (~3.8 ppm): A sharp singlet integrating to three protons, corresponding to the -OCH₃ group of the methyl ester.
- Amino Group (~5.0-6.0 ppm): A broad singlet integrating to two protons, corresponding to the -NH₂ group. The exact shift can vary with concentration and temperature.

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the carbon skeleton of the molecule.

- Ester Carbonyl (~165 ppm): The carbonyl carbon of the methyl ester.
- Aromatic Carbons (100-140 ppm): The eight carbons of the indole ring system. The carbon bearing the amino group (C5) will be shifted upfield compared to its unsubstituted analog.
- Ester Methyl Carbon (~51 ppm): The carbon of the -OCH₃ group.

Applications in Drug Discovery and Development

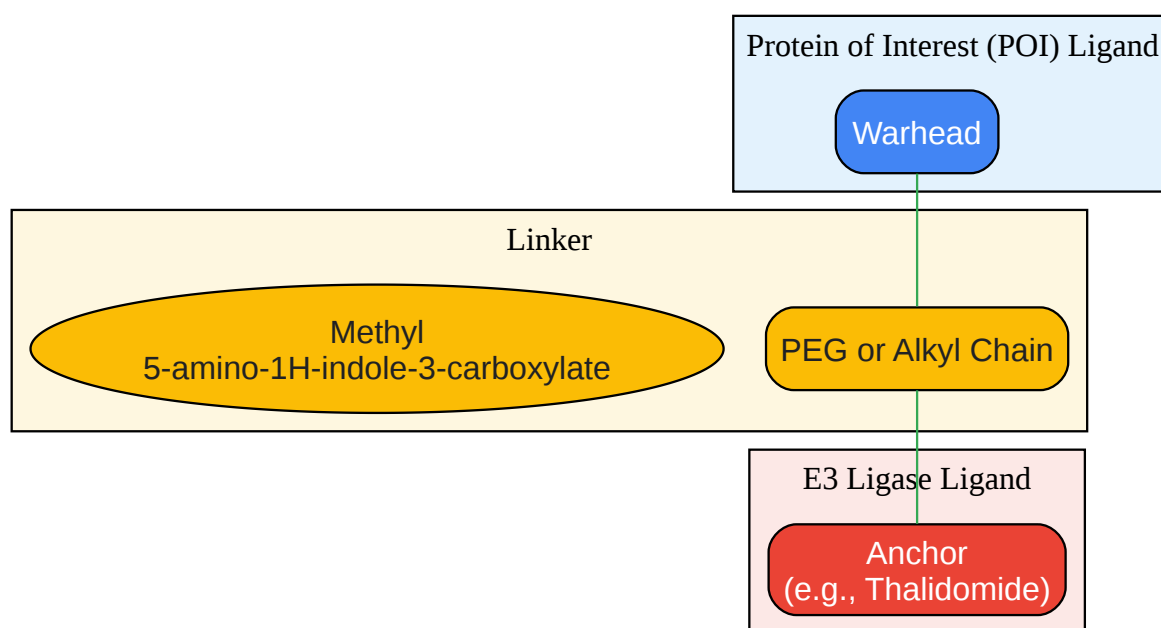
The primary and most significant application of **Methyl 5-amino-1H-indole-3-carboxylate** is as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[2]

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.^[8] A PROTAC consists

of three components: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting the two.

The 5-aminoindole moiety serves as an excellent anchor or intermediate for linker attachment. The amino group provides a convenient handle for various coupling reactions, allowing for the extension of the linker chain, which is then connected to either the target protein ligand or the E3 ligase ligand.



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Caption: Role of the amino-indole as a linker component in a PROTAC.

Causality in Linker Design: The amino group at the C5 position of the indole allows for the formation of stable amide, urea, or sulfonamide bonds, which are common functionalities within PROTAC linkers. The indole ring itself provides a semi-rigid scaffold that can influence the spatial orientation of the two ligands, a critical factor for inducing the formation of a productive ternary complex between the target protein and the E3 ligase. By modifying the linker, researchers can fine-tune the degradation efficiency and selectivity of the PROTAC.

Other Medicinal Chemistry Applications

Beyond PROTACs, the 5-aminoindole-3-carboxylate scaffold is valuable for synthesizing a range of biologically active molecules. The amino group can be derivatized to explore structure-activity relationships (SAR) in various drug discovery programs, including kinase inhibitors and receptor modulators.

Safety and Handling

As with all laboratory chemicals, **Methyl 5-amino-1H-indole-3-carboxylate** should be handled with appropriate care in a well-ventilated area, such as a chemical fume hood.

- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- **Inhalation/Contact:** Avoid inhaling dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
- **Storage:** Store in a tightly sealed container in a cool, dry place.
- **Incompatible Materials:** Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.
- **Disposal:** Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

Methyl 5-amino-1H-indole-3-carboxylate is a high-value chemical intermediate with significant utility in modern drug discovery. Its straightforward synthesis from readily available precursors and its strategic placement of functional groups make it an indispensable tool, particularly in the rapidly advancing field of targeted protein degradation. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in a research and development setting.

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